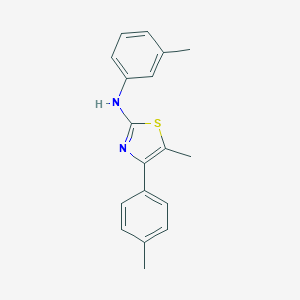

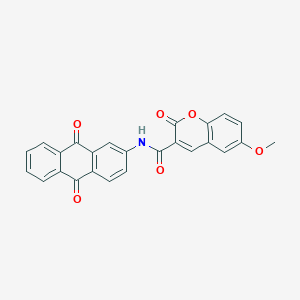

![molecular formula C15H15N4O3S- B288921 N-[4-(dimethylaminodiazenyl)phenyl]sulfonylbenzenecarboximidate](/img/structure/B288921.png)

N-[4-(dimethylaminodiazenyl)phenyl]sulfonylbenzenecarboximidate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-[4-(dimethylaminodiazenyl)phenyl]sulfonylbenzenecarboximidate, commonly known as sulfo-NHS, is a chemical compound used in biochemical research. It is a water-soluble compound that is used to modify amino groups in proteins, peptides, and other molecules. Sulfo-NHS is a popular reagent in bioconjugation reactions, which involve the covalent attachment of two or more molecules.

Wirkmechanismus

Sulfo-NHS reacts with primary amines in proteins and peptides to form stable amide bonds. The reaction is fast and efficient, and the resulting modified molecule is stable under physiological conditions. The modification does not affect the biological activity of the molecule, making it an ideal reagent for various applications.

Biochemical and Physiological Effects:

Sulfo-NHS does not have any direct biochemical or physiological effects. It is a reagent that is used to modify molecules for research purposes. However, the modified molecules may have biological activity, depending on the functional group attached to them.

Vorteile Und Einschränkungen Für Laborexperimente

Sulfo-NHS has several advantages for lab experiments. It is a water-soluble compound that is easy to handle and store. The modification reaction is fast and efficient, and the resulting modified molecule is stable under physiological conditions. Sulfo-NHS can be used to modify a wide range of molecules, making it a versatile reagent for various applications.

However, there are some limitations to the use of sulfo-NHS. The modification reaction is specific to primary amines, which limits its use to molecules that have such groups. The modification may also affect the biological activity of the molecule, depending on the functional group attached to it.

Zukünftige Richtungen

Sulfo-NHS has several future directions for research. One area of research is the development of new functional groups that can be attached to the modified molecule. This will expand the range of applications for sulfo-NHS. Another area of research is the development of new reagents that can modify molecules with different functional groups. This will provide researchers with more options for modifying molecules for research purposes.

Conclusion:

Sulfo-NHS is a versatile reagent that is widely used in biochemical research. It is a water-soluble compound that is used to modify amino groups in proteins, peptides, and other molecules. The modification allows researchers to attach various functional groups to the molecule of interest, which can be used for various applications. Sulfo-NHS has several advantages for lab experiments, such as its fast and efficient modification reaction and the stability of the resulting modified molecule. However, there are also some limitations to its use. Future research on sulfo-NHS will focus on developing new functional groups and new reagents for modifying molecules for research purposes.

Synthesemethoden

Sulfo-NHS is synthesized by reacting N-hydroxysuccinimide (NHS) with sulfonyl chloride. The reaction takes place in the presence of a base such as triethylamine. The resulting product is sulfo-NHS, which is a white crystalline powder. The synthesis method is relatively simple, and the yield is high.

Wissenschaftliche Forschungsanwendungen

Sulfo-NHS is widely used in biochemical research. It is used to modify amino groups in proteins, peptides, and other molecules. The modification allows researchers to attach various functional groups, such as fluorescent dyes, biotin, and enzymes, to the molecule of interest. The modified molecule can then be used for various applications, such as protein-protein interaction studies, enzyme assays, and immunoassays.

Eigenschaften

Molekularformel |

C15H15N4O3S- |

|---|---|

Molekulargewicht |

331.4 g/mol |

IUPAC-Name |

(Z)-N-[4-(dimethylaminodiazenyl)phenyl]sulfonylbenzenecarboximidate |

InChI |

InChI=1S/C15H16N4O3S/c1-19(2)18-16-13-8-10-14(11-9-13)23(21,22)17-15(20)12-6-4-3-5-7-12/h3-11H,1-2H3,(H,17,20)/p-1 |

InChI-Schlüssel |

LVVFDUFLAXFCSO-UHFFFAOYSA-M |

Isomerische SMILES |

CN(C)N=NC1=CC=C(C=C1)S(=O)(=O)/N=C(\C2=CC=CC=C2)/[O-] |

SMILES |

CN(C)N=NC1=CC=C(C=C1)S(=O)(=O)N=C(C2=CC=CC=C2)[O-] |

Kanonische SMILES |

CN(C)N=NC1=CC=C(C=C1)S(=O)(=O)N=C(C2=CC=CC=C2)[O-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

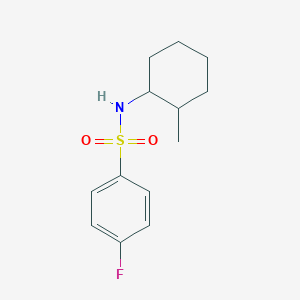

![1-[(4-Chlorophenyl)sulfonyl]-2-methylindoline](/img/structure/B288845.png)

![1-[(4-Methoxyphenyl)sulfonyl]-2-methylindoline](/img/structure/B288846.png)

![1-[(4-ethoxyphenyl)sulfonyl]-4-nitro-2-methyl-1H-imidazole](/img/structure/B288866.png)

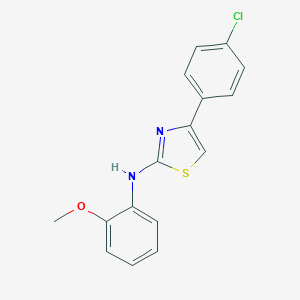

![4-[1,1'-Biphenyl]-4-yl-2-phenyl-1,3-thiazole](/img/structure/B288867.png)

![ethyl 4-[(2-ethyl-4-methyl-1H-imidazol-1-yl)sulfonyl]-1-naphthyl ether](/img/structure/B288876.png)

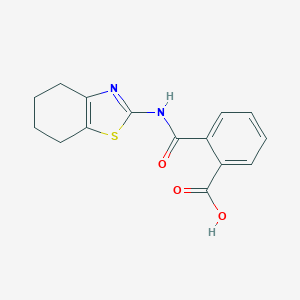

![3-[(4-Phenyl-1,3-thiazol-2-yl)amino]phenol](/img/structure/B288885.png)